molecular formula C9H13BrN2O2 B2800301 methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1401319-07-0

methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2800301
CAS No.: 1401319-07-0
M. Wt: 261.119
InChI Key: LFRVZPNWIZUQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a high-purity brominated pyrazole carboxylate ester building block designed for pharmaceutical and agrochemical research. This compound features a bromine atom at the C4 position and an isopropyl group at the C3 position, making it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . The pyrazole core is a privileged scaffold in medicinal chemistry, with demonstrated biological relevance across multiple therapeutic areas . Pyrazolone derivatives have shown significant antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) activities in research settings, with structure-activity relationship (SAR) studies indicating that substitutions at the 3, 4, and 5 positions of the pyrazole ring profoundly influence biological activity and potency . The bromine substituent serves as an excellent leaving group for constructing more complex molecular architectures, while the ester functionality allows for hydrolysis to carboxylic acids or reduction to alcohols, providing additional synthetic handles. In agricultural chemistry, similar 4-bromo-1-methyl-1H-pyrazole carboxylates have served as key intermediates for developing potent fungicides targeting succinate dehydrogenase (SDH), with the difluoromethyl analog appearing in commercial products like fluxapyroxad and bixafen . This compound is typically synthesized via classical condensation of hydrazines with β-ketoester compounds or through more recent transition-metal-mediated approaches . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-methyl-5-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-5(2)7-6(10)8(9(13)14-4)12(3)11-7/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRVZPNWIZUQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1Br)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Agricultural Applications

1. Fungicidal Activity

Methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate has been investigated for its potential as a fungicide. Research indicates that compounds in the pyrazole family exhibit antifungal properties, particularly against phytopathogenic fungi. For instance, related pyrazole derivatives have shown efficacy in treating plant diseases caused by fungi such as Botrytis cinerea and Fusarium spp. .

2. Structure-Activity Relationship Studies

Studies have employed quantitative structure-activity relationship (QSAR) models to assess the effectiveness of various pyrazole derivatives, including this compound. These models help predict the biological activity based on structural features, guiding the development of more potent fungicides .

Pharmaceutical Applications

1. Antimicrobial Properties

Research has suggested that pyrazole derivatives possess antimicrobial properties, making them candidates for pharmaceutical applications. This compound may be explored for its potential in developing new antimicrobial agents .

2. Drug Development

The structural characteristics of this compound allow it to serve as a scaffold for synthesizing novel drugs. Its ability to form hydrogen bonds and interact with biological targets makes it a valuable component in drug discovery programs .

Synthesis and Production

The synthesis of this compound can be achieved through various chemical reactions involving pyrazole derivatives and bromoalkanes. Efficient synthetic routes are crucial for scaling up production for commercial applications, particularly in agriculture and pharmaceuticals .

Case Studies

StudyApplicationFindings
Du et al. (2015)Antifungal ActivityIdentified structure–activity relationships for pyrazole derivatives, demonstrating significant antifungal activity against multiple fungal strains .
Patent Analysis (WO2014120397A1)Fungicide DevelopmentDescribed methods for synthesizing pyrazole compounds with enhanced fungicidal properties, emphasizing the economic benefits of improved synthesis methods .

Mechanism of Action

The mechanism by which methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate can be contrasted with related pyrazole derivatives, as detailed below:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Differences
This compound (67648-50-4) 4-Br, 3-isopropyl, 1-Me, 5-COOMe $ \text{C}{10}\text{H}{14}\text{BrN}2\text{O}2 $ 289.14 Reference compound
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (929554-40-5) 3-Br, 4-Me, 5-COOH $ \text{C}5\text{H}5\text{BrN}2\text{O}2 $ 205.01 Lacks ester and isopropyl groups; free carboxylic acid enhances hydrogen bonding
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (915707-65-2) 4-Br, 3-CH$_2$OH, 1-Me $ \text{C}5\text{H}7\text{BrN}_2\text{O} $ 191.03 Hydroxymethyl group replaces ester; increased polarity and H-bonding capacity
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (1328640-39-6) 4-Br, 1-Me, 5-COOEt $ \text{C}7\text{H}9\text{BrN}2\text{O}2 $ 233.06 Ethyl ester instead of methyl; slight increase in lipophilicity
Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate (944941-49-5) 4-Br, 3-Ph, 1-Me, 5-COOMe $ \text{C}{11}\text{H}9\text{BrN}2\text{O}2 $ 281.11 Phenyl group enhances aromatic stacking; reduced steric bulk compared to isopropyl
Ethyl 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate (N/A) 4-Br, 5-BrCH$_2$, 1-Me, 3-COOEt $ \text{C}8\text{H}{10}\text{Br}2\text{N}2\text{O}_2 $ 326.99 Additional bromomethyl group increases reactivity in alkylation reactions

Key Insights from Comparative Analysis

Substituent Effects on Reactivity :

  • The bromine at position 4 in all compounds facilitates electrophilic substitution. However, the presence of a bromomethyl group (e.g., in Ethyl 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate) introduces a secondary reactive site, enabling cross-coupling or nucleophilic displacement reactions .
  • The ester group (COOR) in methyl/ethyl derivatives serves as a leaving group or precursor for hydrolysis to carboxylic acids, critical in prodrug design .

Impact on Physical Properties: Solubility: The hydroxymethyl substituent in (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol increases water solubility compared to ester-containing analogs .

Functional Group Interplay :

  • The isopropyl group in the reference compound introduces steric hindrance, which may slow reaction kinetics compared to less bulky analogs like Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate .
  • Hydrogen bonding capacity varies significantly: carboxylic acid derivatives (e.g., 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid) form stronger intermolecular interactions than esters, affecting aggregation and solubility .

Synthetic Utility :

  • Ethyl ester derivatives (e.g., Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate) are often intermediates in Suzuki-Miyaura couplings due to their balance of stability and reactivity .
  • Discontinued status of the reference compound may reflect challenges in synthesis or market demand, though analogs remain viable for targeted applications .

Biological Activity

Methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H14BrN3O2C_{11}H_{14}BrN_3O_2 and a molecular weight of approximately 300.15 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro tests demonstrated significant activity against several pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogen TestedMIC (µg/mL)MBC (µg/mL)
7bStaphylococcus aureus0.220.25
10Escherichia coli0.300.35
This compound Candida albicansTBDTBD

The compound showed promising results in inhibiting biofilm formation, which is critical for treating infections caused by biofilm-forming bacteria like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with several compounds exhibiting significant cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
This compound MCF7TBD
NCI-H460TBD
SF-268TBD

In particular, derivatives similar to this compound have shown inhibition of cell growth and induced apoptosis in cancer cells . The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Compounds in this class can inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Case Study: Inhibition of COX Enzymes

In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Q & A

Q. What are the common synthetic routes for methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate?

The synthesis typically involves multi-step reactions, starting with cyclization of substituted hydrazines with β-ketoesters to form the pyrazole core. Bromination at the 4-position is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Isopropyl and methyl substituents are introduced via alkylation or nucleophilic substitution. Post-synthesis, purification is performed via column chromatography, and intermediates are characterized using 1H^1H-NMR and IR spectroscopy to confirm regioselectivity .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions and verify the absence of regioisomers.
  • IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+). For crystalline samples, X-ray diffraction (using SHELX programs) resolves bond lengths and angles, with hydrogen bonding patterns analyzed via graph-set notation .

Q. What in vitro assays are used to screen its biological activity?

Standard assays include:

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains.
  • Enzyme Inhibition : Kinase or protease inhibition measured via fluorescence-based assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Activity is compared to structurally similar pyrazoles (e.g., ethyl 3-chloro-1-methyl derivatives) to assess substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between batches?

Discrepancies (e.g., unexpected 1H^1H-NMR shifts) are addressed by:

  • Cross-Validation : Repeating synthesis under inert atmospheres to rule out oxidation.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison.
  • Advanced Crystallography : High-resolution X-ray structures identify conformational isomers or polymorphs .

Q. What strategies optimize its crystallinity for X-ray studies?

Crystallization is enhanced via:

  • Solvent Screening : Slow evaporation in polar/non-polar solvent mixtures (e.g., DCM/hexane).
  • Hydrogen Bond Engineering : Introducing co-crystallizing agents (e.g., carboxylic acids) to stabilize lattice interactions.
  • SHELX Refinement : Multi-cycle refinement with anisotropic displacement parameters improves accuracy. Hydrogen bonding networks are analyzed using graph-set descriptors (e.g., R22_2^2(8) motifs) .

Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

The bromine atom at C4 participates in Suzuki-Miyaura couplings, but steric hindrance from the isopropyl group at C3 can reduce reactivity. Computational studies (e.g., Fukui indices) predict electrophilic regions. Experimental validation involves:

  • Pd-Catalyzed Reactions : Screening ligands (e.g., XPhos) to improve yields.
  • Kinetic Monitoring : HPLC tracks reaction progress under varying temperatures .

Q. What methodologies elucidate its metabolic stability in pharmacokinetic studies?

  • Microsomal Incubation : Liver microsomes (human/rat) assess phase I metabolism (CYP450-mediated).
  • LC-MS/MS : Identifies metabolites (e.g., ester hydrolysis products).
  • Comparative Analysis : Stability is benchmarked against analogs (e.g., ethyl vs. methyl esters) to evaluate steric/electronic effects on degradation .

Data Analysis and Mechanistic Studies

Q. How are structure-activity relationships (SAR) derived for this compound?

SAR studies involve:

  • Analog Synthesis : Modifying substituents (e.g., replacing Br with Cl or CF3_3).
  • Biological Profiling : Testing analogs in parallel assays (e.g., IC50_{50} comparisons).
  • 3D-QSAR Modeling : CoMFA or CoMSIA maps electrostatic/hydrophobic interactions influencing activity .

Q. What computational tools predict its interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify binding poses.
  • MD Simulations (GROMACS) : Assesses binding stability over 100-ns trajectories.
  • Pharmacophore Mapping : Highlights critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .

Q. How are batch-to-batch impurities characterized and controlled?

  • HPLC-PDA/MS : Detects and quantifies impurities (e.g., de-esterified byproducts).
  • Stability Studies : Accelerated degradation under heat/humidity identifies vulnerable sites.
  • DoE Optimization : Factorial designs (e.g., Taguchi) refine reaction conditions to minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.